molecular formula C12H24N2O3 B13909353 Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B13909353
M. Wt: 244.33 g/mol
InChI Key: RWGLBBDUIUCWNY-UWVGGRQHSA-N
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Description

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the tert-butyl group in this compound adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors also allows for continuous production, which is more sustainable and cost-effective compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol derivative .

Scientific Research Applications

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the presence of the tert-butyl group can enhance the compound’s binding affinity to certain protein targets, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate
  • Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperazine-1-carboxylate
  • Tert-butylamine

Uniqueness

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of both the tert-butyl and hydroxymethyl groups provides a distinct reactivity pattern, making it a versatile compound in various chemical reactions. Additionally, its specific stereochemistry (2S,5S) can influence its biological activity and interactions with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-10-6-13-9(8-15)7-14(10)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3/t9-,10-/m0/s1

InChI Key

RWGLBBDUIUCWNY-UWVGGRQHSA-N

Isomeric SMILES

CC[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CCC1CNC(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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